molecular formula C12H13F2N3O2S B2715546 N-(2,6-difluorobenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1170538-98-3

N-(2,6-difluorobenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2715546
CAS No.: 1170538-98-3
M. Wt: 301.31
InChI Key: HDZLLYSGUZOKQT-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes a difluorobenzyl group, a dimethylpyrazole ring, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the synthesis of the 1,3-dimethyl-1H-pyrazole core. This can be achieved through the reaction of hydrazine with 2,4-pentanedione under acidic conditions.

    Introduction of the Difluorobenzyl Group: The next step involves the alkylation of the pyrazole ring with 2,6-difluorobenzyl bromide in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The difluorobenzyl group can undergo nucleophilic aromatic substitution, particularly at the fluorine positions, due to the electron-withdrawing nature of the fluorine atoms.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation-reduction reactions, potentially altering the oxidation state of the sulfur atom.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.

Major Products

    Substitution: Products include various substituted benzyl derivatives.

    Oxidation: Products include sulfone derivatives.

    Hydrolysis: Products include sulfonic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2,6-difluorobenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its sulfonamide group is known for its antibacterial properties, and modifications of this compound could lead to new drugs with enhanced efficacy and reduced resistance.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also find applications in the agrochemical industry as a potential pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The difluorobenzyl group enhances the compound’s binding affinity and specificity, while the pyrazole ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-difluorobenzyl)-1H-pyrazole-4-sulfonamide
  • N-(2,6-difluorobenzyl)-3-methyl-1H-pyrazole-4-sulfonamide
  • N-(2,6-difluorobenzyl)-1,3-dimethyl-1H-pyrazole-5-sulfonamide

Uniqueness

Compared to similar compounds, N-(2,6-difluorobenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is unique due to the specific positioning of the difluorobenzyl group and the dimethyl substitution on the pyrazole ring. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N3O2S/c1-8-12(7-17(2)16-8)20(18,19)15-6-9-10(13)4-3-5-11(9)14/h3-5,7,15H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZLLYSGUZOKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NCC2=C(C=CC=C2F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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